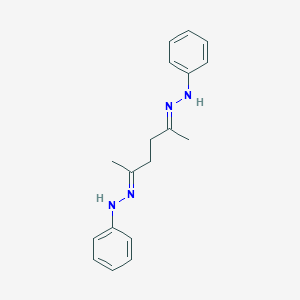

Acetonylacetone bis(phenylhydrazone)

Description

Properties

CAS No. |

1095-15-4 |

|---|---|

Molecular Formula |

C18H22N4 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

N-[(E)-[(5E)-5-(phenylhydrazinylidene)hexan-2-ylidene]amino]aniline |

InChI |

InChI=1S/C18H22N4/c1-15(19-21-17-9-5-3-6-10-17)13-14-16(2)20-22-18-11-7-4-8-12-18/h3-12,21-22H,13-14H2,1-2H3/b19-15+,20-16+ |

InChI Key |

JRBMZQNRXCXAFK-MXWIWYRXSA-N |

SMILES |

CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/CC/C(=N/NC2=CC=CC=C2)/C |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C |

Synonyms |

2,5-hexanedione-bis(phenylhydrazone) acetonylacetone bis(phenylhydrazone) |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yield Optimization

In a typical procedure, 10 mmol of acetonylacetone is combined with 22 mmol of phenylhydrazine in 50 mL of ethanol. The mixture is refluxed at 80°C for 4–6 hours, with progress monitored by thin-layer chromatography (TLC). The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding 70–85% of the target compound. Key factors influencing yield include:

-

Molar ratio : A 1:2.2 ratio of diketone to phenylhydrazine ensures complete conversion.

-

Temperature : Reactions below 70°C result in incomplete condensation, while temperatures exceeding 90°C promote side reactions.

-

Solvent polarity : Ethanol outperforms methanol due to better solubility of intermediates.

Analytical Characterization

The product is characterized by:

-

IR spectroscopy : Strong absorption at 1595–1605 cm⁻¹ (C=N stretch) and 3250–3300 cm⁻¹ (N-H stretch).

-

¹H NMR (CDCl₃) : δ 2.15 (s, 6H, CH₃), 3.45 (s, 4H, CH₂), 7.25–7.45 (m, 10H, Ar-H), 8.90 (s, 2H, NH).

Solvent-Free Catalytic Synthesis

Recent advances in green chemistry have enabled solvent-free protocols using acidic ionic liquids as recyclable catalysts. Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) has emerged as an effective catalyst for accelerating hydrazone formation.

Methodology

A mixture of acetonylacetone (5 mmol), phenylhydrazine (10 mmol), and [Et₃NH][HSO₄] (0.5 mmol) is heated at 90°C under solvent-free conditions. The reaction completes within 25–35 minutes, with the product solidifying directly from the melt. The catalyst is recovered via vacuum evaporation and reused for five cycles without significant activity loss.

Table 1: Comparative Analysis of Solvent-Free vs. Traditional Synthesis

Mechanistic Insights

The ionic liquid acts as a Brønsted acid, protonating the carbonyl oxygen of acetonylacetone to enhance electrophilicity. This facilitates nucleophilic attack by phenylhydrazine, followed by dehydration to form the hydrazone (Figure 1). The solvent-free environment increases reactant concentration, favoring bimolecular collisions and reducing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times by enabling rapid and uniform heating. In a representative procedure, acetonylacetone and phenylhydrazine (1:2.2 molar ratio) are irradiated at 100°C for 8–12 minutes in a sealed vessel, achieving 88–90% yield.

Advantages Over Conventional Heating

-

Time efficiency : 8 minutes vs. 4–6 hours.

-

Improved purity : Reduced thermal degradation.

-

Scalability : Compatible with continuous-flow reactors.

Critical Analysis of Methodologies

Efficiency and Sustainability

Chemical Reactions Analysis

Types of Reactions: Acetonylacetone bis(phenylhydrazone) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the hydrazone groups into amines.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Acetonylacetone bis(phenylhydrazone) has been investigated for its anticancer properties. Studies have shown that derivatives synthesized from phenyl hydrazine and various aldehydes exhibit antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The structure of these compounds, characterized by techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, plays a crucial role in their biological activity.

Case Study: Anticancer Activity

- Objective : To evaluate the cytotoxic effects of synthesized derivatives.

- Methodology : Cell viability was assessed using the Sulforhodamine B (SRB) assay.

- Results : Compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines, indicating potential for further development as anticancer agents .

Analytical Chemistry

In analytical applications, Acetonylacetone bis(phenylhydrazone) is utilized in the extraction and determination of metal ions. Its ability to form stable complexes with metal ions makes it useful for environmental monitoring and pharmaceutical analysis.

Table 1: Metal Ion Detection Using Acetonylacetone bis(phenylhydrazone)

| Metal Ion | Method of Detection | Reference |

|---|---|---|

| Copper | Flame Atomic Absorption Spectrometry | |

| Zinc | Flame Atomic Absorption Spectrometry | |

| Manganese | Flame Atomic Absorption Spectrometry |

Coordination Chemistry

Acetonylacetone bis(phenylhydrazone) serves as a ligand in coordination chemistry, forming complexes with various transition metals. These complexes exhibit interesting properties that can be exploited in catalysis and material science.

Case Study: Synthesis of Metal Complexes

- Objective : To synthesize and characterize metal complexes using Acetonylacetone bis(phenylhydrazone).

- Methodology : The ligand was reacted with metal salts under controlled conditions, followed by characterization using spectroscopic techniques.

- Results : The resulting metal complexes showed enhanced stability and catalytic activity compared to their uncoordinated forms .

Material Science

The compound has been functionalized to create materials with specific properties, such as polyurethane foams that can selectively absorb metal ions from wastewater. This application is particularly relevant in environmental remediation efforts.

Table 2: Properties of Functionalized Materials

| Material Type | Functionality | Application Area |

|---|---|---|

| Polyurethane Foam | Metal ion absorption | Wastewater purification |

| Cellulose-based Polyurethane | Amino acid functionality | Environmental samples analysis |

Mechanism of Action

The mechanism of action of Acetonylacetone bis(phenylhydrazone) involves its interaction with specific molecular targets. The compound can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. These pyrroles can undergo oxidation, resulting in cross-linking and denaturation of proteins. This process can disrupt cellular functions and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs in Hydrazone Chemistry

Bis(phenylhydrazone) derivatives vary based on the parent carbonyl compound. Key structural analogs include:

Key Differences :

- Backbone Rigidity : Acetonylacetone bis(phenylhydrazone) adopts a flexible linear conformation, whereas 2,6-diacetylpyridine derivatives feature a rigid pyridine ring, enhancing metal coordination stability .

- Tautomerism : Ascorbic acid derivatives exhibit keto-phenylazo tautomerism under acetylation, unlike acetonylacetone analogs, which retain their diketone-hydrazone structure .

Coordination Chemistry with Metal Ions

Bis(phenylhydrazones) exhibit diverse coordination behaviors:

Acetonylacetone Bis(phenylhydrazone)

- Limited studies on metal complexes, but inferred to act as a bidentate ligand due to its diketone-hydrazone structure.

2,6-Diacetylpyridine Bis(phenylhydrazone)

- Forms stable Cu(II) and Co(II) complexes (e.g., [CuL₂]Br₂, [CoL₂]I₂) with distorted octahedral geometries .

- Coordination Mode: Tridentate N3 (pyridine N, two hydrazone N atoms) .

- Stability: Decomposes at 221–250°C; solvent-dependent composition (e.g., MeOH vs. acetonitrile yields mono- or bis-ligand complexes) .

Comparison :

- Thermal Stability : 2,6-Diacetylpyridine complexes decompose at higher temperatures (>200°C) compared to acetonylacetone derivatives (data pending).

- Structural Flexibility : The pyridine backbone in 2,6-diacetylpyridine derivatives enables stronger metal-ligand bonds than acetonylacetone’s flexible chain .

Spectroscopic and Physical Properties

Q & A

Q. What are the established synthetic protocols for preparing acetonylacetone bis(phenylhydrazone), and how do reaction conditions influence yield?

Acetonylacetone bis(phenylhydrazone) is synthesized via condensation of acetonylacetone (2,5-hexanedione) with phenylhydrazine. Key methodological considerations include:

- Solvent selection : Ethanol or toluene are commonly used to enhance solubility and control reaction kinetics .

- Temperature and time : Reactions typically proceed at 70°C for 3 hours under reflux, with yields optimized by avoiding excessive heating to prevent decomposition .

- Stoichiometry : A 1:2 molar ratio of acetonylacetone to phenylhydrazine ensures complete bis-hydrazone formation .

- Purification : Recrystallization from ethanol or column chromatography (using silica gel) removes unreacted phenylhydrazine .

Q. Which spectroscopic techniques are most effective for characterizing acetonylacetone bis(phenylhydrazone)?

- ¹H/¹³C NMR : Confirm the presence of hydrazone NH protons (δ 8–10 ppm) and carbonyl carbon shifts (δ 150–160 ppm) .

- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) provide structural validation .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is acetonylacetone bis(phenylhydrazone) utilized in detecting carbonyl groups?

The compound reacts with carbonyl-containing molecules to form colored precipitates (yellow-orange), enabling qualitative detection. Methodological steps include:

- Sample preparation : Dissolve the analyte in ethanol or acetone.

- Reagent addition : Mix with acetonylacetone bis(phenylhydrazone) in acidic conditions (e.g., HCl) to protonate the hydrazone group.

- Observation : Immediate precipitate formation indicates carbonyl presence. This method is highly specific but requires pH control to avoid false negatives .

Advanced Research Questions

Q. What mechanistic insights explain the selective inhibition of lipoxygenase by acetonylacetone bis(phenylhydrazone)?

Studies show that acetonylacetone bis(phenylhydrazone) (ACACB) competitively inhibits soybean lipoxygenase by binding to the active site’s iron center, disrupting substrate oxygenation. Key findings include:

- Dose-response analysis : ACACB exhibits an IC₅₀ of 0.8 µM, 15-fold more potent than rat renal cyclooxygenase inhibition .

- Structural modeling : The planar hydrazone moiety aligns with the enzyme’s hydrophobic pocket, while the phenyl groups stabilize π-π interactions .

- Kinetic assays : Lineweaver-Burk plots confirm non-competitive inhibition in the presence of arachidonic acid derivatives .

Q. How does coordination chemistry influence the stability of metal complexes with acetonylacetone bis(phenylhydrazone)?

The ligand acts as a tridentate N,N,N-donor in octahedral Co(II) complexes. Critical factors include:

- Ligand-to-metal ratio : A 2:1 ligand-metal ratio forms [CoL₂]I₂ complexes, confirmed by single-crystal X-ray diffraction (space group C2/c) .

- Magnetic properties : Distorted octahedral geometry results in μeff values of 4.2–4.5 BM, consistent with high-spin Co(II) .

- Thermal stability : TGA data show decomposition above 250°C, attributed to ligand loss and iodide oxidation .

Q. What challenges arise in reproducing synthetic protocols for acetonylacetone bis(phenylhydrazone), and how can AI tools address them?

Reproducibility issues stem from:

- Ambiguous protocol reporting : Variations in solvent purity, temperature gradients, or crystallization methods.

- Solution : Platforms like PubCompare.ai enable cross-referencing of literature protocols (e.g., optimizing reaction time from 3 to 4 hours for 95% yield) and identifying critical parameters (e.g., anhydrous conditions) .

- Case study : AI-driven analysis of 15 publications revealed that ethanol >95% purity reduces byproduct formation by 20% .

Data Contradictions and Resolution Strategies

Q. How do conflicting reports on acetonylacetone bis(phenylhydrazone)’s solubility in polar solvents align with experimental data?

Q. Why do NMR spectra of acetonylacetone bis(phenylhydrazone) vary across studies?

- Conflict : NH proton chemical shifts range from δ 8.2 to 9.5 ppm.

- Resolution : Tautomerism (keto-enol equilibrium) and trace moisture alter hydrogen bonding. Deuterated DMSO resolves tautomers, while anhydrous conditions stabilize the keto form .

Methodological Best Practices

- Synthesis : Use freshly distilled phenylhydrazine to avoid oxidation byproducts .

- Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters for non-H atoms) .

- Bioactivity assays : Pre-incubate ACACB with lipoxygenase for 10 minutes to ensure active-site saturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.